The compound 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure characterized by a triazolopyrazine core, which consists of both triazole and pyrazine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound can be classified under heterocyclic compounds, specifically within the subcategory of triazoles and pyrazines. The presence of sulfur in its structure signifies its classification as a thioamide derivative. The compound is synthesized for research purposes and is not intended for human or veterinary use .
The synthesis of 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves several steps:
The molecular formula for 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is . The structure includes:
The InChI key for this compound is InChI=1S/C19H14BrN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) .
The compound can undergo various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used during experimentation. For instance:
The mechanism of action for 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors that are crucial in cellular signaling pathways. By modulating these targets' activities, the compound can influence various biological outcomes such as cell proliferation or apoptosis .
The physical properties include:
Key chemical properties include:
Relevant analyses such as spectral data (NMR, IR) are essential for confirming structural integrity during synthesis .
The compound has several notable applications in scientific research:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7